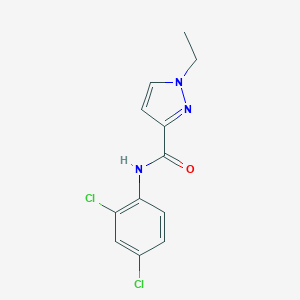![molecular formula C16H16O4 B452784 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde CAS No. 445030-59-1](/img/structure/B452784.png)
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol . It is characterized by the presence of methoxy groups and a benzaldehyde moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzoic acid
Reduction: 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity . The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(4-methoxyphenoxy)methylbenzaldehyde
- 3-Methoxy-4-(4-methoxyphenoxy)methylbenzaldehyde
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Properties
IUPAC Name |
4-methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-4-3-5-15(9-14)20-11-13-8-12(10-17)6-7-16(13)19-2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOFLJDHCKPRSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452702.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452706.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B452709.png)
![Propyl 4-(3,4-dimethylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B452710.png)

![Propyl 2-[(4-chlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452712.png)
![2-{[4-(4-Cyclohexylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B452715.png)
![Ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B452717.png)
![Isopropyl 4-(4-butylphenyl)-2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452718.png)
![3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B452719.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452720.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452722.png)
![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B452723.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B452724.png)
